molecular formula C11H20O B12652595 2-(2-Ethylbutyl)cyclopentan-1-one CAS No. 87376-02-1

2-(2-Ethylbutyl)cyclopentan-1-one

Cat. No.: B12652595
CAS No.: 87376-02-1
M. Wt: 168.28 g/mol
InChI Key: XRFSVJNHSAGDIS-UHFFFAOYSA-N
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Description

2-(2-Ethylbutyl)cyclopentan-1-one is an organic compound with the molecular formula C11H20O It is a cyclopentanone derivative, characterized by the presence of an ethylbutyl group attached to the cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylbutyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the aldol condensation of furfural with cyclopentanone, followed by hydrogenation and hydrodeoxygenation . This method utilizes solid-base catalysts, such as potassium fluoride impregnated alumina, to achieve high yields under controlled reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions, optimized for maximum efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and economic viability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylbutyl)cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethylbutyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclopentanone derivatives.

Scientific Research Applications

2-(2-Ethylbutyl)cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Ethylbutyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. As a cyclopentanone derivative, it can participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: The parent compound, lacking the ethylbutyl group.

    2-Methylcyclopentanone: A similar compound with a methyl group instead of an ethylbutyl group.

    2-Phenylcyclopentanone: A derivative with a phenyl group attached to the cyclopentanone ring.

Uniqueness

2-(2-Ethylbutyl)cyclopentan-1-one is unique due to the presence of the ethylbutyl group, which imparts distinct chemical properties and reactivity

Properties

CAS No.

87376-02-1

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

2-(2-ethylbutyl)cyclopentan-1-one

InChI

InChI=1S/C11H20O/c1-3-9(4-2)8-10-6-5-7-11(10)12/h9-10H,3-8H2,1-2H3

InChI Key

XRFSVJNHSAGDIS-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CC1CCCC1=O

Origin of Product

United States

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